(+)-tert-Butyl D-lactate

Beschreibung

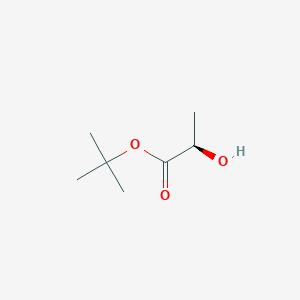

(+)-tert-Butyl D-lactate is an organic compound that belongs to the class of lactates. It is the ester of D-lactic acid and tert-butyl alcohol. This compound is known for its chiral properties, making it significant in various chemical and industrial applications. The presence of the tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound.

Eigenschaften

IUPAC Name |

tert-butyl (2R)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(8)6(9)10-7(2,3)4/h5,8H,1-4H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXMVXXFAJGOQO-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449515 | |

| Record name | (+)-tert-Butyl D-lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68166-83-6 | |

| Record name | (+)-tert-Butyl D-lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2R)-2-hydroxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Key Challenges and Modifications

- Elimination Dominance : The tertiary alcohol undergoes dehydration to form isobutene, reducing ester yields.

- Strategies to Improve Yields :

| Parameter | Typical Conditions | Yield | Reference |

|---|---|---|---|

| Catalyst | H₂SO₄ (5–10 mol%) | Low | |

| Temperature | Reflux (80–120°C) | Moderate | |

| Solvent | Neat or excess tert-butanol | N/A |

Limitation : Despite modifications, yields remain suboptimal (<40%) due to steric and thermodynamic constraints.

Coupling Agent-Mediated Esterification

This method activates lactic acid with carbodiimides (e.g., EDCI) or chloroformates, enabling nucleophilic attack by tert-butanol.

Reaction Mechanism

- Activation : Lactic acid reacts with EDCI to form an active O-acylisourea intermediate.

- Nucleophilic Attack : tert-Butanol displaces the leaving group, forming the ester.

| Parameter | Example Conditions | Yield | Reference |

|---|---|---|---|

| Coupling Agent | EDCI/HOBt (1:1 molar ratio) | 84% | |

| Base | N-methylmorpholine (NMM) | N/A | |

| Solvent | Dichloromethane (DCM) | N/A |

Advantage : High yields (>80%) with minimal side reactions. Stereocenter integrity is preserved due to mild conditions.

Isobutene Gas-Driven Synthesis

This method bypasses the use of tert-butanol by utilizing isobutene gas as the alkylating agent.

Reaction Pathway

- Protonation : Lactic acid is protonated under acidic conditions.

- Alkylation : Isobutene gas attacks the carbocation intermediate, forming the tert-butyl ester.

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Catalyst | H₂SO₄ (5–10 mol%) | Moderate | |

| Temperature | 100–150°C | N/A | |

| Pressure | Atmospheric or slight overpressure | N/A |

Note : Requires precise control of gas flow and temperature to minimize polymerization side reactions.

Triflation Followed by Substitution

Triflic anhydride converts lactic acid to a triflate intermediate, which undergoes nucleophilic substitution with tert-butanol.

Stepwise Process

- Triflation : Lactic acid reacts with (CF₃SO₂)₂O to form lactic acid triflate.

- Substitution : tert-Butanol displaces the triflate group.

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Triflating Agent | Triflic anhydride (1.2 eq) | 65% | |

| Base | Pyridine (to scavenge HCF₃SO₃) | N/A | |

| Solvent | Dichloromethane (DCM) | N/A |

Limitation : Steric hindrance from the tert-butyl group reduces reaction efficiency.

Enzymatic Esterification

Lipases (e.g., Candida antarctica lipase B) catalyze enantioselective esterification in non-aqueous solvents.

Key Factors

- Solvent Choice : tert-Butanol or methyl tert-butyl ether (MTBE) improves substrate solubility.

- pH Control : Neutral to slightly acidic conditions favor enzymatic activity.

| Parameter | Conditions | ee | Reference |

|---|---|---|---|

| Biocatalyst | Novozym 435 (Immobilized CAL-B) | >90% | |

| Temperature | 30–45°C | N/A | |

| Reaction Time | 24–96 hours | N/A |

Advantage : High enantiomeric excess (ee) with scalable processes.

Industrial-Scale Transesterification

This method uses lactide (polycondensed lactic acid) as a precursor for transesterification with tert-butanol.

Process Overview

- Lactide Synthesis : Polycondensation of lactic acid followed by depolymerization.

- Transesterification : Lactide reacts with tert-butanol under catalytic conditions.

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Catalyst | ZnO, SnO₂, or Ti(OBut)₄ (0.1–5 wt%) | 99.5% | |

| Temperature | 120°C | N/A | |

| Solvent | Neat tert-butanol | N/A |

Note : Requires rigorous purification (e.g., recrystallization) to achieve >99% optical purity.

Comparative Analysis of Methods

| Method | Yield | ee | Scalability | Cost |

|---|---|---|---|---|

| Acid-Catalyzed | Low | Moderate | Low | Low |

| Coupling Agent | High | High | High | Moderate |

| Isobutene Gas | Moderate | N/A | Moderate | High |

| Triflation | Moderate | Moderate | Low | High |

| Enzymatic | Moderate | High | High | Moderate |

| Transesterification | Very High | High | High | High |

Optimal Choice : Coupling agent-mediated esterification or industrial transesterification for high yields and stereochemical control.

Analyse Chemischer Reaktionen

Types of Reactions

(+)-tert-Butyl D-lactate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to D-lactic acid and tert-butyl alcohol.

Oxidation: The compound can be oxidized to produce corresponding lactones or acids, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ester group to an alcohol group, yielding D-lactol.

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: D-lactic acid and tert-butyl alcohol.

Oxidation: Lactones or carboxylic acids.

Reduction: D-lactol.

Substitution: Various ester derivatives.

Wissenschaftliche Forschungsanwendungen

(+)-tert-Butyl D-lactate has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds.

Biology: Serves as a substrate in enzymatic studies to understand the specificity and mechanism of esterases and lipases.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.

Industry: Employed in the production of biodegradable polymers and as a solvent in various chemical processes.

Wirkmechanismus

The mechanism of action of (+)-tert-Butyl D-lactate involves its interaction with enzymes and other biological molecules. The ester bond in the compound can be hydrolyzed by esterases, releasing D-lactic acid and tert-butyl alcohol. D-lactic acid can then enter metabolic pathways, such as the glycolytic pathway, where it is converted to pyruvate by lactate dehydrogenase. The tert-butyl group can influence the compound’s interaction with enzymes and other proteins, affecting its overall reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

(+)-tert-Butyl D-lactate can be compared with other similar compounds, such as:

Methyl D-lactate: Similar ester of D-lactic acid but with a methyl group instead of a tert-butyl group. It is less sterically hindered and more reactive.

Ethyl D-lactate: Another ester of D-lactic acid with an ethyl group. It has intermediate steric hindrance and reactivity compared to methyl and tert-butyl esters.

Propyl D-lactate: Ester of D-lactic acid with a propyl group. It has higher steric hindrance than methyl and ethyl esters but lower than tert-butyl esters.

The uniqueness of this compound lies in its high steric hindrance due to the bulky tert-butyl group, which can influence its reactivity and interactions with other molecules.

Biologische Aktivität

(+)-tert-Butyl D-lactate is an ester derivative of D-lactic acid, which has garnered attention for its biological activities and potential applications in various fields, including biochemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula and is classified as a chiral compound due to the presence of a stereogenic center. Its structure includes a tert-butyl group attached to the D-lactate moiety, which influences its solubility and reactivity.

1. Metabolic Role

D-lactate, including its derivatives like this compound, plays significant roles in metabolic processes. It serves as an electron mediator in anaerobic respiration, particularly in certain bacteria such as Shewanella oneidensis. Research indicates that D-lactate can facilitate the transfer of electrons from NADH to quinones, enhancing catabolic flexibility under electron acceptor-limited conditions . This function is critical for organisms that rely on fermentation or anaerobic respiration.

2. Pathophysiological Implications

D-lactate is produced in minimal quantities by human cells but can accumulate under specific pathological conditions, such as short bowel syndrome. Elevated levels of D-lactate can lead to D-lactic acidosis, characterized by neurological symptoms and metabolic disturbances . The metabolic pathways involving D-lactate are crucial for understanding its implications in gastrointestinal disorders.

Case Studies and Experimental Data

Several studies have investigated the biological activity of D-lactate and its derivatives:

- Electrochemical Activity : A study demonstrated that D-lactate acts as an intracellular electron mediator, facilitating redox reactions essential for energy metabolism in anaerobic bacteria. The activity of lactate dehydrogenases (LDHs) was shown to be crucial in this process, with specific LDHs catalyzing the conversion of pyruvate to D-lactate during anaerobic sugar catabolism .

- D-Lactic Acidosis : In clinical settings, elevated plasma concentrations of D-lactate (>3 mM) have been associated with various gastrointestinal conditions. The pathophysiological mechanisms involve increased production by colonic bacteria and impaired clearance, leading to significant clinical manifestations .

Quantitative Evaluation

The following table summarizes key findings related to the biological activity of this compound and its implications:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.